![molecular formula C21H14ClF3N4OS B2525148 N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 321998-61-2](/img/structure/B2525148.png)
N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a synthetic molecule that appears to be structurally related to various pyrazole derivatives known for their biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyrazole carboxamides, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole carboxamides typically involves the reaction of diketones or their equivalents with hydrazines or aminoguanidines. For example, the paper titled "4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide" describes the formation of a pyrazoline ring, which is a key feature in pyrazole synthesis. The reaction unexpectedly produced a carboxamide joined to a substituted pyrazoline ring, indicating the potential for complex reactions and unexpected products in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring, which can adopt various conformations. In the case of the compound from the first paper, the pyrazoline ring adopts a flat-envelope conformation, and the substituted phenyl ring is oriented almost perpendicular to the heterocycle . This suggests that in the compound of interest, the phenyl and thiazolyl groups may also impart significant steric and electronic effects, influencing the molecule's overall conformation and reactivity.
Chemical Reactions Analysis
Pyrazole carboxamides can participate in a variety of chemical reactions, primarily due to the reactivity of the amide group and the heterocyclic ring. The carbonyl oxygen atom in the carboxamide group can have partial anionic character, which may facilitate intermolecular hydrogen bonding and potentially other nucleophilic reactions . This characteristic could be relevant to the compound , affecting its interaction with biological targets or other molecules.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide, they do offer insights into the properties of structurally related compounds. For instance, the presence of a trifluoromethyl group is known to influence the lipophilicity and metabolic stability of a molecule . Additionally, the presence of chlorophenyl groups can affect the molecule's electronic properties and its binding affinity to biological targets, as seen in the cannabinoid receptor antagonists discussed in the second paper .
Relevant Case Studies
The second paper provides a case study of cannabinoid receptor antagonists, which are structurally related to the compound of interest. These antagonists exhibit unique binding selectivities and pharmacological activities, which are attributed to their specific structural features . This suggests that the compound may also exhibit distinct biological activities, potentially as a receptor antagonist, depending on its precise structure and substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research efforts have been dedicated to synthesizing and characterizing compounds that share structural similarities, focusing on their crystalline structures and chemical properties. For example, the synthesis of isostructural thiazoles with detailed structural determination via single crystal diffraction showcases the methodological advancements in chemical synthesis and characterization techniques (Kariuki et al., 2021). These efforts are pivotal in understanding the molecular geometry, conformation, and potential interactions of such compounds, which can be crucial for their application in various scientific domains.
Pharmacological Evaluation
Compounds with pyrazole and thiazole moieties have been evaluated for their pharmacological properties, particularly their anticancer potential. The synthesis and evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents indicate significant efforts to explore these compounds' therapeutic applications (Gomha et al., 2014). Such research underscores the relevance of structural modifications in enhancing biological activity and therapeutic efficacy against specific cancer cell lines.
Antimicrobial and Antitubercular Activities
Novel derivatives featuring pyrazole and thiazole structures have also been synthesized and screened for their antimicrobial and antitubercular activities. This includes efforts to identify compounds with potent activity against Mycobacterium tuberculosis and various bacterial strains, highlighting the potential of these molecules in addressing infectious diseases (Nayak et al., 2016). The exploration of these compounds' biological activities further illustrates their potential application in developing new antimicrobial and antitubercular agents.
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor activities .
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4OS/c22-15-8-6-13(7-9-15)10-26-19(30)16-11-27-29(18(16)21(23,24)25)20-28-17(12-31-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBVBWNYEJVNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

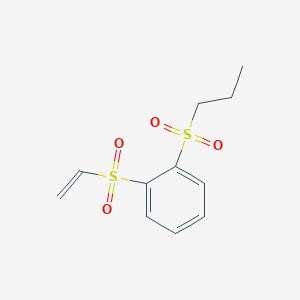
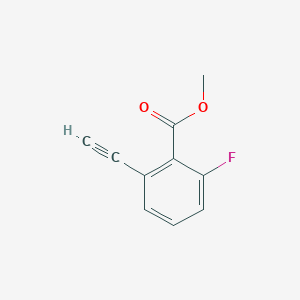
![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)
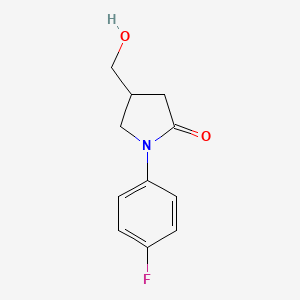
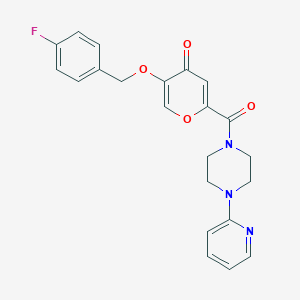
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)
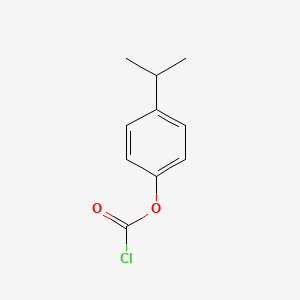
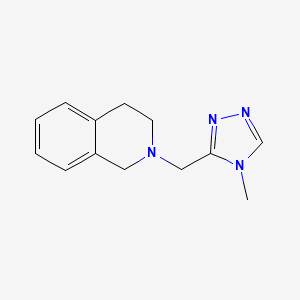
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
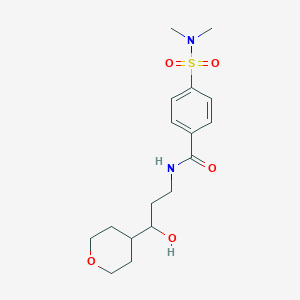
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)